

## Nav1.8 (SCN10A) and its Variants in Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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### **Abstract**

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly within the peripheral nervous system. Its preferential expression in nociceptive neurons and its distinct electrophysiological properties make it a compelling target for novel analgesic development. Genetic variation in SCN10A has been linked to a spectrum of pain phenotypes in humans, from chronic pain disorders to altered pain sensitivity. This technical guide provides an in-depth overview of Nav1.8's role in pain, the functional consequences of its genetic variants, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and drug discovery efforts in this area.

### **Introduction to Nav1.8**

Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Unlike other sodium channels that are broadly expressed, Nav1.8's localized expression in the peripheral nervous system makes it an attractive therapeutic target for pain, with the potential for non-addictive analgesics that lack central nervous system side effects.[3][4]



Biophysically, Nav1.8 exhibits unique properties that are critical to its role in nociception. It has a more depolarized voltage dependence of activation and inactivation compared to other sodium channel isoforms and recovers rapidly from inactivation.[5] These characteristics enable Nav1.8 to be the primary carrier of the sodium current during the rising phase of the action potential in nociceptive neurons, supporting repetitive firing even when the cell is depolarized.[2][5][6] This function is crucial for encoding the intensity and duration of painful stimuli.

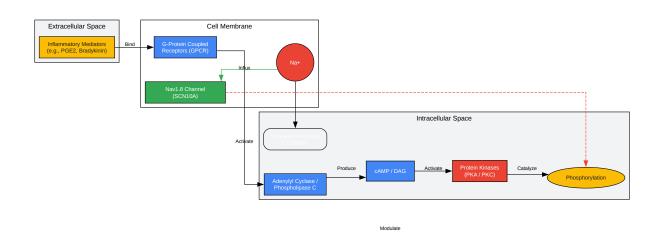
## **Role of Nav1.8 in Pain Signaling**

Nav1.8 is integral to multiple modalities of pain, including inflammatory, neuropathic, and cold pain.[2][3] In inflammatory conditions, various mediators can modulate Nav1.8 channel properties, leading to increased excitability of nociceptors and contributing to peripheral sensitization and chronic inflammatory pain.[5] While its role in neuropathic pain is complex, studies suggest that Nav1.8 contributes to the hyperexcitability of uninjured neurons adjacent to nerve damage.[5] Furthermore, Nav1.8 is uniquely resistant to the cold, allowing it to generate action potentials and transmit cold pain signals when other channels may be inactivated.[2]

## Signaling Pathway Modulating Nav1.8 in Inflammatory Pain

Inflammatory mediators released at the site of injury can activate intracellular signaling cascades that lead to the phosphorylation and modulation of Nav1.8, increasing channel activity and neuronal excitability.





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Caption: Inflammatory modulation of Nav1.8 activity via GPCR-mediated kinase pathways.

## **SCN10A Variants and Human Pain Phenotypes**

Genetic variations in SCN10A are associated with a range of human pain conditions. These variants can be broadly categorized as gain-of-function, leading to increased channel activity and painful neuropathies, or loss-of-function, which can alter pain sensitivity.

### **Gain-of-Function Variants**

Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral neuropathies, often characterized by burning pain and intense itching.[7] These mutations



typically alter the electrophysiological properties of the Nav1.8 channel, causing neurons to become hyperexcitable.[2]

### **Loss-of-Function Variants and SNPs**

While complete loss-of-function mutations in SCN10A have not been described in humans to the same extent as for other sodium channels like Nav1.7, more common single nucleotide polymorphisms (SNPs) have been shown to influence pain sensitivity in the general population. [5][8] These variants can lead to more subtle changes in channel function, resulting in hypoalgesia or an increased tolerance to pain.

Table 1: Electrophysiological Properties of Selected SCN10A Variants

Variant	Associated Phenotype	V1/2 of Activation (mV)	V1/2 of Inactivation (mV)	Effect on Current	Reference
Wild-Type	Normal Pain	Varies by study	Varies by study	Baseline	N/A
G1662S	Painful Neuropathy	Hyperpolarizi ng Shift	No Significant Change	Impaired Inactivation	[1]
T790A	Painful Neuropathy	Hyperpolarizi ng Shift	No Significant Change	Impaired Inactivation	[1]
A1073V (rs6795970)	Higher Mechanical Pain Threshold	Hyperpolarizi ng Shift (-4.3 mV)	No Significant Change	Accelerated Inactivation	[8]

Note: This table presents a summary of findings. Specific values can vary between experimental systems.

# Table 2: Association of SCN10A SNPs with Pain Phenotypes in Humans



SNP	Allele	Effect on Pain Sensitivity	Population Studied	Reference
rs6795970 (A1073V)	A (Val)	Higher mechanical pain thresholds	General population	[8]
rs6795970 (A1073V)	GA/AA	Increased likelihood of inadequate postoperative pain relief	Gynecological laparoscopy patients	[9]
rs6801957	A/A	Decreased mechanical pain sensitivity	Healthy women	[10][11]

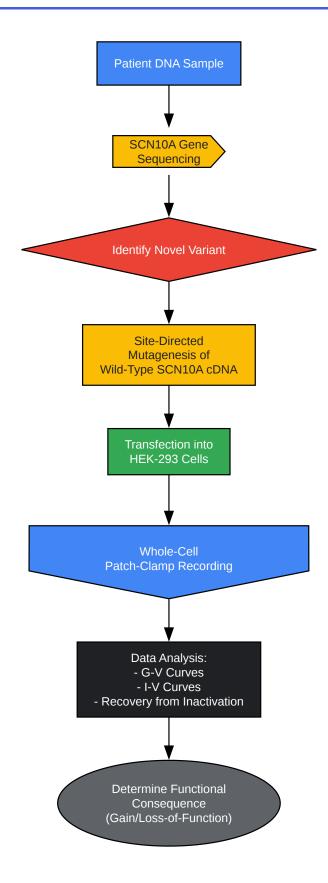
## **Experimental Methodologies**

Investigating the function of Nav1.8 and its variants requires a combination of in vitro and in vivo techniques.

## **Heterologous Expression and Electrophysiology**

A primary method for characterizing Nav1.8 variants is to express the channel in a heterologous system, such as Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes, which lack endogenous sodium currents. This allows for the isolated study of the channel's properties using patch-clamp electrophysiology.





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- To cite this document: BenchChem. [Nav1.8 (SCN10A) and its Variants in Pain: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369816#nav1-8-gene-scn10a-and-its-variants-in-pain]

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